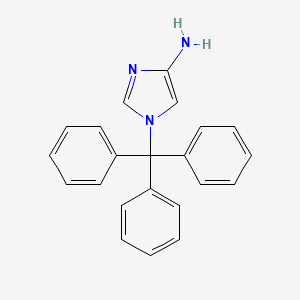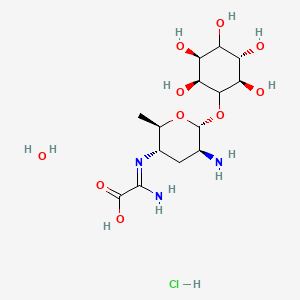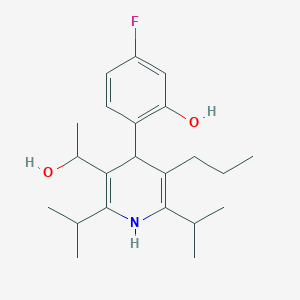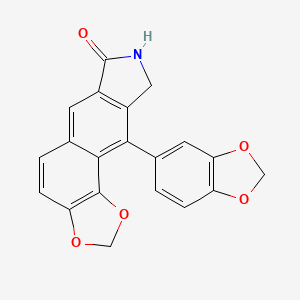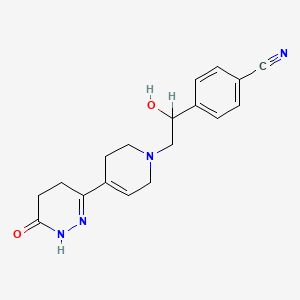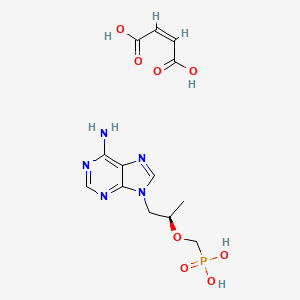
Tenofovir (maleate)
Overview
Description
Tenofovir disoproxil maleate is a nucleotide analog reverse transcriptase inhibitor used primarily in the treatment of chronic hepatitis B and HIV/AIDS. It is a prodrug of tenofovir, which means it is converted into its active form, tenofovir diphosphate, in the body. This compound is known for its effectiveness in reducing viral loads and preventing the replication of viruses.
Scientific Research Applications
Tenofovir disoproxil maleate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nucleotide analogs and their interactions.
Biology: Employed in research on viral replication mechanisms and antiviral drug development.
Medicine: Extensively studied for its efficacy in treating chronic hepatitis B and HIV/AIDS.
Industry: Utilized in the pharmaceutical industry for the production of antiviral medications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tenofovir disoproxil maleate involves several steps. Initially, tenofovir is synthesized through the reaction of adenine with a phosphonate ester. This is followed by the esterification of tenofovir with isopropyl alcohol to form tenofovir disoproxil. Finally, tenofovir disoproxil is reacted with maleic acid to produce tenofovir disoproxil maleate .
Industrial Production Methods
Industrial production of tenofovir disoproxil maleate typically involves large-scale chemical synthesis using the same steps as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Tenofovir disoproxil maleate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in tenofovir disoproxil maleate can be hydrolyzed to release tenofovir.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonate group.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions.
Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.
Substitution: Often involves nucleophiles like amines or alcohols under mild conditions.
Major Products
The primary product of hydrolysis is tenofovir, which is the active form of the drug. Other reactions may produce various intermediates or by-products depending on the specific conditions and reagents used.
Mechanism of Action
Tenofovir disoproxil maleate works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV and hepatitis B viruses. Once inside the body, it is converted to tenofovir diphosphate, which competes with natural nucleotides for incorporation into the viral DNA. This incorporation results in chain termination, effectively halting viral replication .
Comparison with Similar Compounds
Similar Compounds
Tenofovir alafenamide: Another prodrug of tenofovir with improved renal and bone safety profiles.
Uniqueness
Tenofovir disoproxil maleate is unique due to its high efficacy in reducing viral loads and its use in both treatment and prevention of HIV and hepatitis B. Compared to tenofovir alafenamide, it has a longer history of use and is available in generic forms, making it more accessible in many regions .
properties
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O4P.C4H4O4/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;5-3(6)1-2-4(7)8/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1-/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQKUDVCYGLXAH-REVJHSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



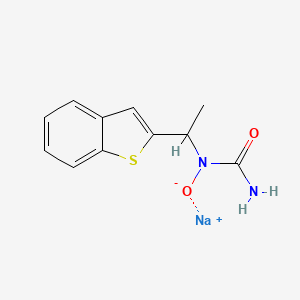

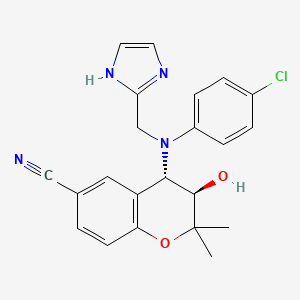
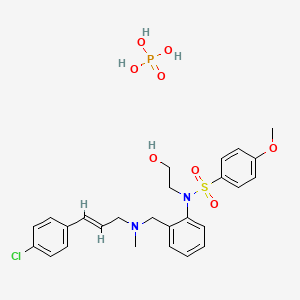
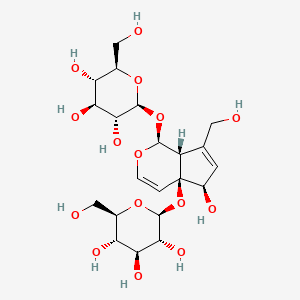
amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide](/img/structure/B1139393.png)

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B1139397.png)

